CID 156593762
Description
CID 156593762, identified as oscillatoxin E, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are secondary metabolites produced by cyanobacteria and are notable for their complex macrocyclic structures and bioactivity. Oscillatoxin E features a 26-membered macrocyclic ring with alternating amino acid residues and a unique thiazole moiety (Figure 1B) . Its molecular formula is C₃₄H₅₄N₆O₈S₂, with a molecular weight of 738.96 g/mol. Oscillatoxins are studied for their cytotoxic properties, particularly in cancer cell lines, and their role in environmental toxicology due to algal blooms .
Properties
Molecular Formula |
BaH2OSn |
|---|---|
Molecular Weight |
274.05 g/mol |
InChI |
InChI=1S/Ba.H2O.Sn/h;1H2; |
InChI Key |
DIYNUTGURFONQA-UHFFFAOYSA-N |
Canonical SMILES |
O.[Sn].[Ba] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thermal Decomposition: Barium stannate can be prepared by the thermal decomposition of barium carbonate and tin tetrahydroxide.
Coprecipitation: Another method involves the coprecipitation of tin (II) chloride and [bis(salicylaldehydato) barium (II)] in the presence of tetramethylethylenediamine as a precipitating agent.
Industrial Production Methods: Industrial production of barium stannate typically involves large-scale thermal decomposition processes, where barium carbonate and tin tetrahydroxide are heated in industrial furnaces to produce barium stannate in bulk quantities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Barium stannate can undergo oxidation reactions, where it reacts with oxygen to form various oxidized products.
Reduction: It can also undergo reduction reactions, where it is reduced by hydrogen or other reducing agents.
Substitution: Barium stannate can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Oxygen gas or other oxidizing agents under high-temperature conditions.
Reduction: Hydrogen gas or other reducing agents under controlled temperature and pressure.
Substitution: Various reagents depending on the desired substitution, often under specific temperature and pressure conditions.
Major Products:
Oxidation: Formation of higher oxides of barium and tin.
Reduction: Formation of lower oxides or elemental forms of barium and tin.
Substitution: Formation of substituted barium stannate compounds with different properties.
Scientific Research Applications
Chemistry: Barium stannate is used as a catalyst support and in photocatalytic applications due to its excellent dielectric and optical properties .
Biology and Medicine: While specific biological and medical applications are less common, its properties make it a potential candidate for biosensors and medical imaging devices.
Industry: Barium stannate is used in the production of capacitors, ceramics, and protective coatings. It is also employed in the development of gas sensors, particularly for detecting liquefied petroleum gas .
Mechanism of Action
The mechanism by which barium stannate exerts its effects is primarily related to its semiconductor properties. It can facilitate electron transport and participate in various redox reactions. The molecular targets and pathways involved include its interaction with oxygen and other gases, making it effective in gas sensing applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Oscillatoxin Derivatives
Oscillatoxin E is part of a structural series with minor modifications that significantly influence physicochemical and biological properties. Below is a comparative analysis with three analogs: oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), and oscillatoxin F (CID 156582092) (Figure 1A-D) .
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
Key Findings:
Structural Impact on Bioactivity: The C30 methyl group in oscillatoxin E improves lipophilicity (LogP: 2.85 vs. 2.13 in oscillatoxin D) and cellular uptake, correlating with higher cytotoxicity in epithelial cells . Oscillatoxin F’s epoxide group confers electrophilic reactivity, enabling covalent binding to cellular targets, unlike non-reactive analogs .
Solubility and Stability :
- Methylation (e.g., 30-methyl-oscillatoxin D) reduces aqueous solubility (0.12 mg/mL vs. 0.25 mg/mL in unmethylated analogs) but enhances metabolic stability in liver microsomes .
Analytical Differentiation :
- Collision-induced dissociation (CID) mass spectrometry distinguishes isomers like oscillatoxin E and F via unique fragmentation patterns (e.g., loss of H₂O in E vs. epoxide ring cleavage in F) .
Functional Comparison with Non-Oscillatoxin Analogs
Oscillatoxin E shares functional similarities with lyngbyatoxin A (CID 6437659) and apratoxin A (CID 11338452), both cyanobacterial peptides with anticancer activity.
Table 2: Functional Comparison with Non-Oscillatoxin Compounds
| Compound (CID) | Molecular Target | Mechanism of Action | IC₅₀ (Cancer Cells) |
|---|---|---|---|
| Oscillatoxin E (156593762) | PI3K/AKT pathway | Induces apoptosis via ROS generation | 5.8 µM (MCF-7) |
| Lyngbyatoxin A (6437659) | Protein kinase C | Promotes tumorigenesis via inflammation | 12.4 µM (HeLa) |
| Apratoxin A (11338452) | Sec61 translocon | Inhibits secretory protein synthesis | 0.3 nM (HCT-116) |
Key Findings:
- Potency: Apratoxin A’s sub-nanomolar potency stems from its irreversible binding to Sec61, whereas oscillatoxin E’s higher IC₅₀ reflects reversible target interactions .
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying CID 156593762?
- Methodological Answer : Use the PICOT framework to structure your question:
- P opulation/Problem: Define the biological system or context (e.g., enzyme inhibition).
- I ntervention: Specify the compound (this compound) and its application.
- C omparison: Identify control groups or alternative compounds.
- O utcome: State measurable endpoints (e.g., binding affinity, toxicity).
- T imeframe: Define experimental duration if relevant.
Example: "How does this compound (I) inhibit Protein X (P) compared to Compound Y (C) in vitro, measured via IC₅₀ values (O) over 24 hours (T)?" .
Q. What strategies ensure a rigorous literature review for this compound?
- Methodological Answer :
- Use aggregation search tools (e.g., PubMed, SciFinder) with keywords: "this compound," "synthesis," "mechanism," "toxicity."
- Filter by study type (e.g., in vitro, computational) and exclude non-peer-reviewed sources.
- Map gaps using a table:
| Aspect | Known Data | Gaps Identified |
|---|---|---|
| Synthesis | Solvent-free method | Scalability under mild conditions |
| Biological Targets | Kinase inhibition | Off-target effects in vivo |
| . |
Q. How should I design experiments to characterize this compound’s physicochemical properties?
- Methodological Answer : Prioritize reproducibility:
- Materials : Specify purity (>95%), source (e.g., Sigma-Aldrich Lot#), and storage conditions.
- Methods : Use standardized assays (e.g., HPLC for purity, DSC for thermal stability).
- Documentation : Include step-by-step protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. How can I resolve contradictions in existing data on this compound’s mechanism of action?
- Methodological Answer :
- Conduct dose-response assays across multiple models (e.g., cell lines, animal tissues).
- Apply Bayesian statistical analysis to quantify uncertainty and identify outliers.
- Cross-validate findings with orthogonal techniques (e.g., SPR for binding kinetics vs. molecular docking).
- Example: Discrepancies in IC₅₀ values may arise from assay pH variations; control buffer conditions rigorously .
Q. What frameworks guide ethical and feasible experimental design for in vivo studies?
- Methodological Answer : Apply the FINER criteria :
- F easible: Ensure access to animal models and regulatory approvals (IACUC).
- I nteresting: Align with understudied therapeutic areas (e.g., neurodegenerative diseases).
- N ovel: Compare this compound to emerging analogs.
- E thical: Adhere to ARRIVE guidelines for humane endpoints.
- R elevant: Link to translational potential (e.g., blood-brain barrier penetration) .
Q. How should I integrate multidisciplinary data (e.g., computational + experimental) for this compound?
- Methodological Answer :
- Use systems pharmacology tools (e.g., KNIME, Cytoscape) to merge docking simulations with transcriptomic data.
- Validate predictions via in vitro assays (e.g., qPCR for gene expression).
- Address discordance by re-electing force fields (computational) or optimizing assay conditions (experimental) .
Q. What are best practices for presenting complex datasets in publications?
- Methodological Answer :
- Raw Data : Deposit in repositories (e.g., Zenodo) with DOIs.
- Processed Data : Use heatmaps for dose-response trends or Sankey diagrams for mechanistic pathways.
- Uncertainty : Report confidence intervals and p-values alongside effect sizes.
- Supplemental Files : Include crystallographic data (CIF files) or NMR spectra .
Methodological Guidelines Table
| Challenge | Tool/Framework | Example Application for this compound |
|---|---|---|
| Hypothesis Generation | PICOT | Defining in vivo toxicity thresholds |
| Data Contradictions | Bayesian Analysis | Resolving conflicting IC₅₀ values |
| Multidisciplinary Integration | Systems Pharmacology | Linking docking results to proteomics |
| Ethical Compliance | FINER Criteria | Designing humane animal studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
